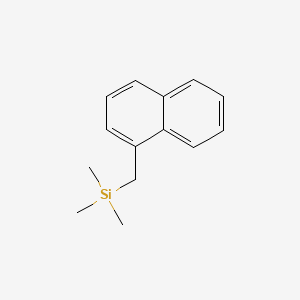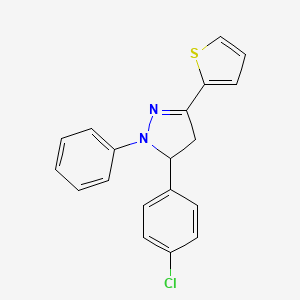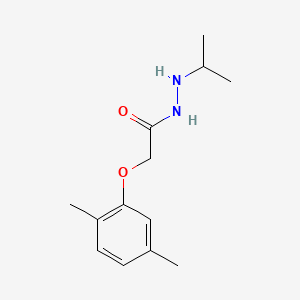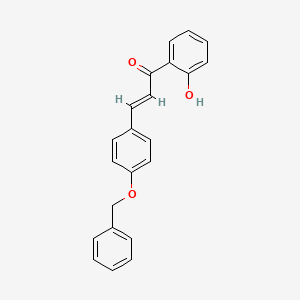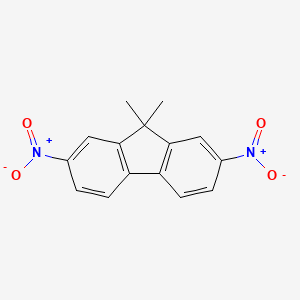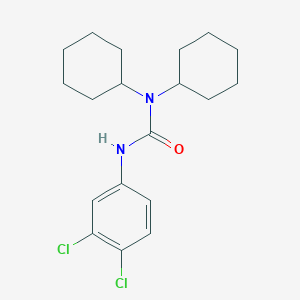
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is an organic compound characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxyethyl group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with ethyl isocyanate, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Chloroaniline reacts with ethyl isocyanate to form 3-(4-Chlorophenyl)-1-ethylurea.
Step 2: The intermediate product is then reacted with 2-hydroxyethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-ethyl-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-Aminophenyl)-1-ethyl-1-(2-hydroxyethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1-ethylurea: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.
3-(4-Chlorophenyl)-1-(2-hydroxyethyl)urea: Lacks the ethyl group, which may influence its overall chemical properties.
Uniqueness
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is unique due to the presence of both the ethyl and hydroxyethyl groups, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15ClN2O2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-14(7-8-15)11(16)13-10-5-3-9(12)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,13,16) |
InChI-Schlüssel |
MTJGIZBPCJFYRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)
